5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
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Overview
Description
5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The amino groups and the trifluoromethoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and phenyl derivatives, such as:
- 2-chloro-5-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
What sets 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine apart is the presence of both the trifluoromethoxy group and the amino groups, which confer unique chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-10-4-2-1-3-7(10)8-5-18-6-9(16)11(8)17/h1-6H,16H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALLYTPTAQPWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2N)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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